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Application Notes and Protocols for Utilizing AMG28 in Kinase Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG28 is a versatile multi-kinase inhibitor with demonstrated activity against several key kinases involved in diverse cellular processes.[1][2] Notably, it potently inhibits NF-kB inducing kinase (NIK; MAP3K14), Tau tubulin kinase 1 (TTBK1), and the lipid kinase PIKFYVE.[1][2] This document provides detailed application notes and experimental protocols for the use of AMG28 in in vitro kinase assays, facilitating research into the specific roles of these kinases and the development of novel therapeutics.

Target Kinases and Biological Relevance

- NF-κB Inducing Kinase (NIK/MAP3K14): A central regulator of the non-canonical NF-κB signaling pathway, which is crucial for immune responses, lymphoid organ development, and cell survival.[1][3] Dysregulation of NIK is implicated in various inflammatory diseases and cancers.[1][3]
- Tau Tubulin Kinase 1 (TTBK1): A neuron-specific serine/threonine kinase that plays a
 significant role in the hyperphosphorylation of the microtubule-associated protein tau.[4][5]
 Pathological tau phosphorylation is a hallmark of several neurodegenerative diseases,
 including Alzheimer's disease.[4][5]



Phosphatidylinositol-3-Phosphate/Phosphatidylinositol 5-Kinase (PIKFYVE): A lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P).[6][7] These phosphoinositides are critical for the regulation of endosomal trafficking and lysosomal homeostasis.[6][8]

Quantitative Data for AMG28

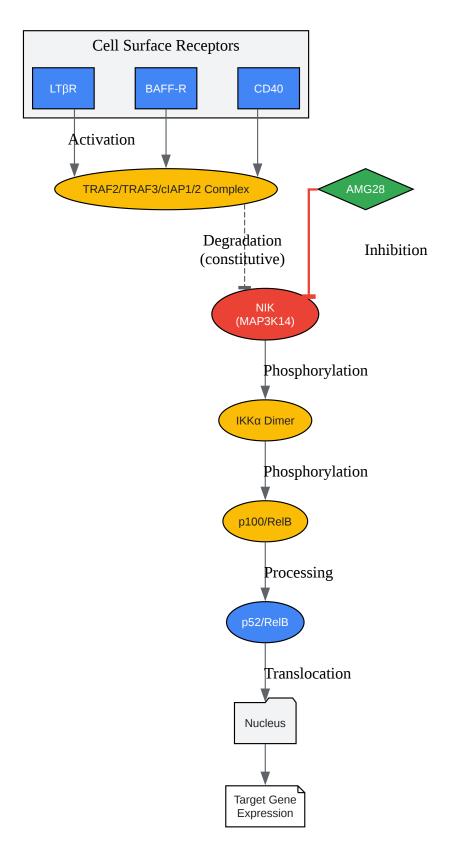
The inhibitory activity of **AMG28** against its primary kinase targets has been quantified using various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[9]

Target Kinase	Assay Type	IC50 (nM)	Cellular Tau Phosphorylation (Ser422) IC50 (µM)
TTBK1	Biochemical	805[10][11]	1.85[2][10][11]
TTBK2	Biochemical	988[10][11]	-
PIKFYVE	Enzymatic	2.2	-

Signaling Pathway Diagrams

To visualize the biological context of **AMG28**'s targets, the following signaling pathways are depicted.

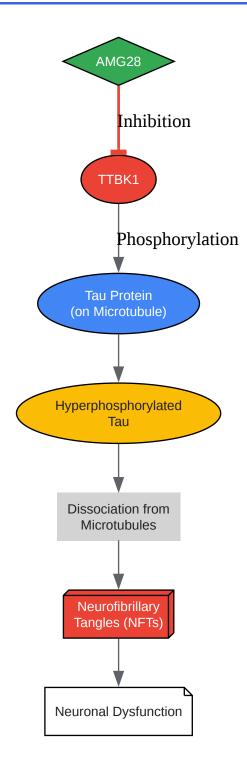




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Figure 1: Simplified Non-Canonical NF-kB Signaling Pathway and AMG28 Inhibition.

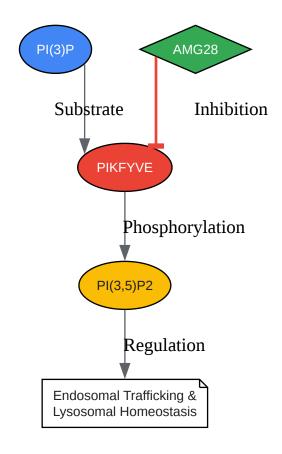




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Figure 2: TTBK1-Mediated Tau Phosphorylation and AMG28 Inhibition.





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Figure 3: PIKFYVE Signaling in Endosomal Trafficking and AMG28 Inhibition.

Experimental Protocols

The following protocols provide a general framework for performing in vitro kinase assays with **AMG28**. It is recommended to optimize specific conditions, such as enzyme and substrate concentrations, for each kinase of interest. The ADP-Glo™ Kinase Assay is a common and robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Protocol 1: In Vitro NIK Kinase Assay for AMG28 Inhibition (ADP-Glo™ Format)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for determining the IC50 of **AMG28** against NIK.

Materials:



- Recombinant human NIK (active)
- Myelin Basic Protein (MBP) as a substrate
- AMG28 (dissolved in 100% DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega or equivalent)
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- ATP solution
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Procedure:

- Reagent Preparation:
 - Prepare a serial dilution of AMG28 in 100% DMSO. A common starting range is from 10 mM to 0.1 nM.
 - Prepare the final AMG28 dilutions in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
 - Prepare the NIK enzyme solution in Kinase Buffer to the desired concentration. The optimal concentration should be determined empirically by performing an enzyme titration.
 - Prepare the substrate/ATP mix in Kinase Buffer. The concentration of MBP and ATP should be at or near their respective Km values for NIK, if known.
- Assay Plate Setup:
 - \circ Add 5 μ L of the diluted **AMG28** or vehicle (DMSO in Kinase Buffer) to the appropriate wells of the assay plate.



- \circ Add 2.5 μ L of the NIK enzyme solution to all wells except the "no enzyme" control wells. Add 2.5 μ L of Kinase Buffer to the control wells.
- \circ Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mix to all wells.
- Kinase Reaction Incubation:
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
- ADP Detection:
 - Add 5 μL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.
 - \circ Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate the plate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Subtract the background luminescence (from "no enzyme" controls) from all other readings.
 - Plot the percent inhibition (relative to the vehicle control) against the logarithm of the
 AMG28 concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro TTBK1 Kinase Assay for AMG28 Inhibition (ADP-Glo™ Format)



This protocol is similar to the NIK assay and can be used to assess the inhibitory effect of **AMG28** on TTBK1 activity.

Materials:

- Recombinant human TTBK1 (active)
- A suitable substrate for TTBK1 (e.g., a synthetic peptide or Myelin Basic Protein)
- AMG28 (dissolved in 100% DMSO)
- ADP-Glo™ Kinase Assay Kit
- Kinase Buffer
- ATP solution
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection

Procedure:

Follow the same steps as outlined in Protocol 1, substituting NIK with TTBK1 and using a substrate known to be phosphorylated by TTBK1. Optimization of enzyme concentration, substrate concentration, and incubation time for the TTBK1 reaction is crucial for accurate results.

Protocol 3: In Vitro PIKFYVE Kinase Assay for AMG28 Inhibition

This protocol describes a general method for measuring the lipid kinase activity of PIKFYVE.

Materials:

Recombinant human PIKFYVE (active)



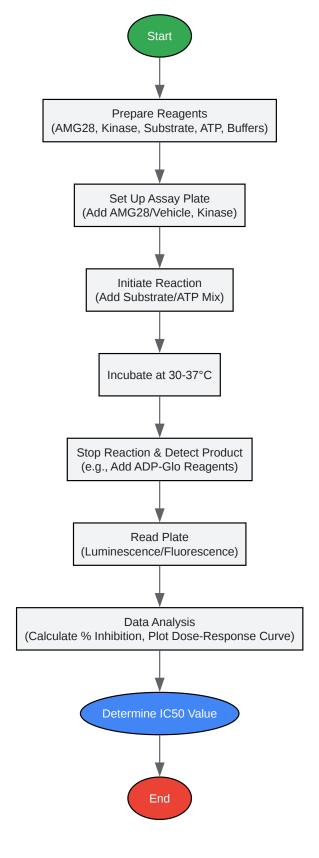
- Phosphatidylinositol-3-phosphate (PI(3)P) as a substrate
- AMG28 (dissolved in 100% DMSO)
- Lipid Kinase Assay Kit (e.g., ADP-Glo™ or a fluorescence-based assay)
- Kinase Reaction Buffer suitable for lipid kinases
- ATP solution
- Appropriate assay plates (depending on the detection method)
- Instrumentation for detection (luminescence or fluorescence plate reader)

Procedure:

- Substrate Preparation:
 - Prepare liposomes containing PI(3)P. The specific composition of the liposomes should be optimized for the assay.
- Assay Setup:
 - Follow a similar setup to the protein kinase assays, adding diluted AMG28 or vehicle,
 PIKFYVE enzyme, and initiating the reaction with the ATP/PI(3)P liposome mixture.
- · Reaction and Detection:
 - Incubate the reaction for a suitable time at 37°C.
 - Stop the reaction and detect the product (ADP or phosphorylated lipid) according to the manufacturer's instructions for the chosen assay kit.
- Data Analysis:
 - Analyze the data as described in Protocol 1 to determine the IC50 of AMG28 for PIKFYVE.



Experimental Workflow Diagram



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Figure 4: General Experimental Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers to effectively utilize the multi-kinase inhibitor **AMG28** in kinase assays. By following these methodologies, scientists can accurately determine the inhibitory potency of **AMG28** against NIK, TTBK1, and PIKFYVE, and further investigate the roles of these kinases in health and disease. The provided quantitative data and signaling pathway diagrams offer a solid foundation for experimental design and data interpretation.

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